4-methyl-N-[2-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide
Description
The compound 4-methyl-N-[2-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide features a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- Position 6: A sulfanyl group linked to a 4-nitrophenylmethyl substituent, introducing strong electron-withdrawing effects via the nitro group.
- Position 3: An ethyl chain connecting the core to a 4-methylbenzenesulfonamide group, providing hydrogen-bonding capacity and hydrophilicity.
Properties
IUPAC Name |
4-methyl-N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S2/c1-15-2-8-18(9-3-15)33(30,31)22-13-12-20-24-23-19-10-11-21(25-26(19)20)32-14-16-4-6-17(7-5-16)27(28)29/h2-11,22H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCLQLCWFOEIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[2-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the triazolopyridazine intermediate.
Sulfonamide Formation: The final step involves the formation of the sulfonamide moiety. This is typically achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
4-methyl-N-[2-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide moiety, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methyl-N-[2-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with a unique molecular structure featuring a triazolopyridazine core, a nitrophenyl group, and a sulfonamide moiety. It belongs to the sulfonamide class, known for antimicrobial properties and potential therapeutic applications. This compound is intended for non-human research purposes only and not for therapeutic or veterinary uses.
Scientific Research Applications
This compound's applications extend into various scientific fields:
- Medicinal Chemistry The compound is potentially useful in the development of novel drugs targeting various biological pathways due to its specific structure.
- Pharmacological Research The intricate arrangement of functional groups is of interest in pharmacological research.
- Enzyme Inhibition Research Research into this compound's efficacy against diseases or conditions related to enzyme inhibition remains an area for exploration. The compound's structure allows it to bind effectively to certain enzymes or receptors, inhibiting their activity and modulating various biological pathways. The nitrophenyl group enhances binding affinity, while the sulfonamide moiety plays a crucial role in these interactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The nitrophenyl group and the sulfonamide moiety play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with several analogues. Differences arise in substituents at Positions 3 and 6, which critically influence bioactivity and physicochemical properties:
Key Observations :
Physicochemical Properties
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~520 g/mol | ~560 g/mol |
| logP (Estimated) | 2.1 | 3.5 | 4.0 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
Implications :
- The target compound’s lower logP suggests better aqueous solubility, beneficial for oral bioavailability.
- Higher logP in ’s mesityl derivative may favor CNS penetration but reduce renal clearance.
Biological Activity
4-methyl-N-[2-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound is characterized by a unique molecular structure integrating a triazolopyridazine core, a nitrophenyl group, and a sulfonamide moiety. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and pharmacological research.
The mechanism of action for this compound involves its interaction with specific biological targets. The sulfonamide moiety plays a crucial role in enzyme inhibition, while the nitrophenyl group enhances binding affinity to various receptors. This interaction modulates biological pathways crucial for therapeutic effects.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial properties. The specific structure of this compound suggests potential efficacy against various pathogens due to its ability to inhibit folate synthesis in bacteria.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds derived from similar triazolopyridazine structures have shown moderate to significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings indicate that compounds with similar structural features may exhibit promising anticancer activity.
Study on Triazolo-Pyridazine Derivatives
In a study focused on triazolo-pyridazine derivatives, several compounds were synthesized and evaluated for their inhibitory activity against c-Met kinase and their cytotoxicity in vitro. The most promising compounds exhibited IC50 values comparable to established drugs used in cancer therapy .
Research on Anti-Tubercular Agents
Another relevant study explored the design and synthesis of novel substituted compounds targeting Mycobacterium tuberculosis. Some derivatives showed significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 µM . This indicates that structural modifications similar to those present in this compound could lead to effective treatments against tuberculosis.
Q & A
Basic: What are the typical synthetic routes for this compound?
The synthesis involves multi-step organic reactions, starting with cyclization of precursors such as 4-nitrophenylmethyl mercaptan and triazolopyridazine intermediates. Key steps include:
- Cyclization under reflux with dehydrating agents (e.g., POCl₃) to form the triazolopyridazine core .
- Sulfonamide coupling via nucleophilic substitution or amidation reactions, requiring pH control (7–9) and anhydrous conditions .
- Purification using column chromatography or recrystallization .
Advanced: How can reaction conditions be optimized to improve yield?
Optimization strategies include:
- Temperature modulation : Lower temperatures (0–5°C) during sulfonamide coupling reduce side reactions, while higher temperatures (80–100°C) enhance cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes hydrolysis .
- Catalyst use : Lewis acids (e.g., ZnCl₂) accelerate cyclization by 20–30% .
- Real-time monitoring : Thin-layer chromatography (TLC) and in-situ NMR track reaction progress .
Basic: Which characterization techniques confirm structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identify functional groups (e.g., sulfonamide δ 3.1–3.3 ppm) and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% confirmed via reverse-phase C18 columns (retention time: 8–10 min) .
Advanced: How to resolve contradictions in spectral data during characterization?
- X-ray crystallography : Resolves ambiguities in bond angles/regiochemistry (e.g., triazole-pyridazine fusion geometry) .
- Computational validation : Density Functional Theory (DFT) simulations compare experimental vs. theoretical NMR/IR spectra .
- 2D NMR techniques : HSQC and HMBC correlations clarify proton-carbon connectivity in complex regions (e.g., overlapping aromatic signals) .
Basic: What biological targets are associated with this compound?
- Enzyme inhibition : Targets kinases (e.g., EGFR) and oxidoreductases via sulfonamide-mediated hydrogen bonding .
- Receptor modulation : High-throughput screening identifies activity against G-protein-coupled receptors (GPCRs) .
- Antimicrobial assays : MIC values (1–5 µM) against Staphylococcus aureus suggest membrane disruption .
Advanced: How does modifying substituents affect bioactivity?
- Electron-withdrawing groups (e.g., -NO₂ at 4-nitrophenyl): Enhance kinase inhibition (IC₅₀ reduced by 40%) but reduce solubility .
- Methyl vs. ethyl sulfonyl : Methyl improves metabolic stability (t₁/₂ increased from 2.1 to 4.8 hr in liver microsomes) .
- Triazolopyridazine core substitution : Fluorine at position 6 increases selectivity for EGFR over HER2 (10-fold) .
Basic: Which functional groups are reactive for derivatization?
- Sulfonamide (-SO₂NH-) : Reacts with acyl chlorides to form prodrugs .
- Triazolopyridazine core : Undergoes electrophilic substitution (e.g., bromination at position 5) .
- Thioether (-S-) : Oxidizes to sulfone derivatives using H₂O₂/NaIO₄ .
Advanced: Which analytical methods are best for monitoring reactions?
- HPLC-DAD : Quantifies intermediates with UV-active groups (λ = 254 nm) .
- GC-MS : Detects volatile byproducts (e.g., methyl esters) during esterification .
- In-line FTIR : Tracks carbonyl formation (1700–1750 cm⁻¹) in real time .
Basic: How stable is the compound under various conditions?
- pH stability : Degrades ≤10% in pH 2–9 over 24 hr (HPLC data) .
- Thermal stability : Decomposes at >150°C (TGA analysis) .
- Light sensitivity : Protect from UV exposure to prevent sulfonamide bond cleavage .
Advanced: How to validate synthetic intermediates when data conflicts?
- Orthogonal validation : Combine 2D NMR (e.g., NOESY) with X-ray to confirm stereochemistry .
- Isotopic labeling : ¹⁵N-labeled analogs distinguish overlapping signals in crowded spectra .
- Microscale synthesis : Test intermediates in parallel to isolate confounding variables (e.g., solvent effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
